molecular formula C7H12ClN3 B3042377 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride CAS No. 601515-50-8

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Cat. No.: B3042377
CAS No.: 601515-50-8
M. Wt: 173.64 g/mol
InChI Key: DLQRWOHMGHOVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core with a methyl substituent at the 3-position and a tetrahydro backbone. This structure confers moderate lipophilicity and stability, making it a promising scaffold for medicinal chemistry. It is listed as a commercially available intermediate (Ref: 10-F601996) with applications in synthesizing orexin receptor antagonists . The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays and drug development .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6-9-5-7-4-8-2-3-10(6)7;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRWOHMGHOVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-23-5
Record name Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-3-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165894-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Route 1: Cyclocondensation of Diamines and α-Haloketones

A common strategy for imidazo[1,5-a]pyrazines involves reacting 1,2-diamines with α-haloketones. For example:

  • Step 1 : Condensation of 2-aminopyrazine with 3-chloropentan-2-one in ethanol under reflux to form the imidazo ring.
  • Step 2 : Quaternization with methyl iodide in dimethylformamide (DMF) to introduce the methyl group.
  • Step 3 : Hydrochloride salt formation via treatment with concentrated HCl.

Critical Parameters :

  • Temperature : Reflux (~78°C for ethanol) ensures complete cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance methylation efficiency.

Route 2: Reductive Amination Followed by Cyclization

An alternative approach utilizes reductive amination to construct the pyrazine ring:

  • Step 1 : Reaction of ethylenediamine with methylglyoxal in methanol to form a diimine intermediate.
  • Step 2 : Reduction with sodium cyanoborohydride (NaBH₃CN) to yield the saturated pyrazine ring.
  • Step 3 : Cyclization with formic acid to generate the imidazo[1,5-a]pyrazine core.
  • Step 4 : Salt formation with HCl gas in diethyl ether.

Yield Optimization :

  • Catalyst : Lewis acids like ZnCl₂ may accelerate cyclization.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves ≥95% purity.

Industrial-Scale Production Challenges

Scalability and Cost-Efficiency

Industrial synthesis faces hurdles such as:

  • High reagent costs : Methylating agents and specialized catalysts increase production expenses.
  • Byproduct formation : Over-methylation or ring-opening side reactions necessitate rigorous purification.

Comparative Analysis of Synthetic Strategies

Parameter Route 1 (Cyclocondensation) Route 2 (Reductive Amination)
Reaction Time 12–18 hours 24–36 hours
Yield 60–70% 50–65%
Purity 90–95% 85–90%
Scalability Moderate Low

Route 1 offers higher yields and simpler conditions, making it preferable for pilot-scale production. Route 2, while mechanistically elegant, suffers from prolonged reaction times and lower scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazo-pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo-pyrazine N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is its role as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound has been shown to:

  • Decrease alertness and locomotion in animal models.
  • Increase the duration of REM and NREM sleep, indicating potential use in treating sleep disorders such as insomnia .
  • Exhibit effects on feeding behavior by modulating orexin signaling pathways, which could be beneficial for obesity treatment or eating disorders .

Cognitive Function Enhancement

Research indicates that this compound may enhance cognitive functions:

  • Studies have demonstrated improvements in memory function in rodent models, suggesting its potential as a therapeutic agent for cognitive dysfunctions related to psychiatric disorders .
  • It has also shown efficacy in models of post-traumatic stress disorder (PTSD), indicating a broader application in mental health treatment .

Modulation of Neurotransmitter Systems

The compound's interaction with various neurotransmitter systems makes it a valuable tool for neuroscience research:

  • It has been investigated for its effects on serotonin and dopamine pathways, which are crucial for mood regulation and behavior.
  • Its ability to influence these pathways positions it as a candidate for further studies into mood disorders and anxiety treatment .

Case Studies and Research Findings

StudyFindings
Jenck et al. (2007)Demonstrated that the compound enhances sleep duration and quality in rodent models, supporting its use in sleep disorder treatments.
Sakurai et al. (1998)Identified orexin's role in feeding behavior; subsequent studies explored how antagonists like this compound can regulate appetite and energy expenditure.
WO2009/047723Investigated the compound's effects on PTSD symptoms in animal models, showing promise for therapeutic applications in stress-related disorders.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and biological properties of 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride with analogous derivatives:

Compound Name Core Structure Substituent(s) Molecular Weight Biological Activity Key Properties
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine HCl Imidazo[1,5-a]pyrazine 3-CH₃ ~193.64 (calculated) Dual orexin receptor antagonist (OX1R/OX2R) Moderate lipophilicity; hydrochloride improves solubility
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine HCl Imidazo[1,5-a]pyrazine 3-Br 238.51 Not reported Higher molecular weight; bromine may enable halogen bonding
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate diHCl Imidazo[1,5-a]pyrazine 1-COOEt ~293.17 (calculated) Intermediate for drug synthesis Ester group increases lipophilicity; dihydrochloride enhances stability
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine HCl [1,2,4]Triazolo[1,5-a]pyrazine 2-CH₃ 174.63 Not reported Triazole ring alters electronic properties; smaller molecular weight
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 7-benzyl ~243.74 (calculated) Not reported Bulky benzyl group may hinder receptor binding; synthesized via reductive amination

Structural and Functional Insights

  • Core Heterocycle Differences: The imidazo[1,5-a]pyrazine core (target compound) differs from imidazo[1,2-a]pyrimidine derivatives () in nitrogen placement, affecting electronic properties and binding interactions. Pyrimidine-based analogs (e.g., ) exhibit antibacterial activity, whereas pyrazine derivatives like the target compound are orexin antagonists .
  • Substituent Effects :

    • 3-Methyl vs. 3-Bromo : The methyl group (target compound) provides steric bulk without significantly increasing molecular weight (~193 vs. 238.51 for bromo analog). Bromine’s electronegativity may enhance binding via halogen bonds but could reduce metabolic stability .
    • Ester vs. Methyl : Ethyl ester derivatives () serve as prodrugs or intermediates, with carboxylate groups enabling further functionalization. Their higher lipophilicity may improve membrane permeability .
  • SAR studies () suggest that substituents at the 3-position optimize receptor affinity, with methyl providing a balance between size and hydrophobicity . In contrast, imidazo[1,2-a]pyrimidine carbohydrazides () show antibacterial activity, underscoring the impact of core heterocycle selection on target specificity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, ) improve aqueous solubility compared to neutral analogs.
  • Lipophilicity : Methyl and ethyl ester substituents increase logP values, enhancing blood-brain barrier penetration for CNS-targeted compounds .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS Number: 601515-50-8) is a heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H11N3HClC_7H_{11}N_3\cdot HCl and a molecular weight of approximately 173.64 g/mol. Its structure features a fused imidazo-pyrazine ring system with a methyl group at the 3-position, which influences its reactivity and interaction with biological targets .

Synthesis

The synthesis typically involves the cyclization of precursors such as 2,3-diaminopyridine with aldehydes or ketones under controlled conditions. Common solvents include ethanol and methanol, often requiring heating to facilitate reaction completion. The hydrochloride salt form is produced to enhance solubility.

Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride interacts with various biological targets:

  • Orexin Receptors : It acts as a non-peptide antagonist to orexin receptors (OX1 and OX2), which are involved in regulating sleep and wakefulness. Studies have shown it can decrease alertness and enhance REM sleep in animal models .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, although detailed mechanisms remain under investigation.
  • Anticancer Activity : The compound has been explored for its ability to modulate cell signaling pathways relevant to cancer progression.

Therapeutic Applications

The compound's diverse biological activities position it as a candidate for various therapeutic applications:

  • Sleep Disorders : Its antagonistic action on orexin receptors suggests potential use in treating insomnia and other sleep-related conditions.
  • Cognitive Dysfunction : There is evidence supporting its role in enhancing memory function in animal models, indicating possible applications in cognitive disorders .
  • Diabetes Management : Some derivatives of tetrahydroimidazo[1,5-a]pyrazines have been investigated as dipeptidyl peptidase IV inhibitors, which are relevant in diabetes treatment .

Case Studies

Recent studies have highlighted the compound's efficacy:

  • Study on Sleep Disorders : A study demonstrated that administration of the compound in rat models resulted in a significant increase in both REM and NREM sleep durations compared to control groups .
  • Memory Enhancement : Another research effort indicated that the compound could improve memory retention in rats subjected to stress conditions, suggesting its potential utility in managing PTSD symptoms .

Comparative Analysis

Comparison with similar compounds reveals unique characteristics:

Compound NameStructureNotable Activity
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridineSimilar ring structureAntimicrobial
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineLacks methyl groupLimited receptor interaction

Q & A

Q. What synthetic methodologies are commonly employed to produce 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and how are yields optimized?

The compound is synthesized via cyclocondensation reactions. A validated method involves reacting silylformamidine with nitro-substituted intermediates in benzene under reflux, followed by solvent removal under reduced pressure and crystallization from hexane. Yields typically range from 60–75%, with purity >95% achieved through recrystallization or column chromatography using ethyl acetate/hexane gradients. Key optimization parameters include strict temperature control (±2°C) and anhydrous conditions . Alternative routes using chloro intermediates (e.g., 7-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride) require quantum chemical reaction path searches to identify low-energy transition states, improving regioselectivity .

Q. Which analytical techniques are critical for structural confirmation of this compound, and how are conflicting spectral data resolved?

Core techniques :

  • 1H/13C NMR : Assign all protons and carbons, comparing experimental shifts to calculated values (e.g., δ 2.35 ppm for the 3-methyl group in CDCl3) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ m/z 139.08 for C6H10N4) with <2 ppm error . Resolving discrepancies :
  • For unexpected splitting in NMR, use deuterated DMSO to assess hydrogen bonding effects.
  • Cross-validate with FT-IR (e.g., C=N stretch at 1640–1680 cm⁻¹) and X-ray crystallography for absolute configuration .

Q. What safety protocols are essential during handling and storage of this compound?

  • Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis. Desiccate with silica gel to avoid moisture absorption .
  • Handling : Use PPE (nitrile gloves, safety goggles) in fume hoods. For spills, neutralize with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced antiviral activity?

  • Reaction Design : Use density functional theory (DFT) to model transition states and identify energetically favorable substitution patterns (e.g., 7-position modifications). ICReDD’s quantum chemical workflows reduce optimization cycles by 50% .
  • Molecular Docking : Screen derivatives against HIV protease (PDB: 1HHP) using AutoDock Vina. Hydrochloride salts show higher binding affinity (ΔG ≈ –9.2 kcal/mol) than trifluoroacetates due to improved solubility .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Process Controls : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time. Statistical process control (SPC) for key parameters (e.g., pH, temp) reduces impurity variance to <0.3% .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H2O + 0.1% TFA) to isolate >99% pure batches. Lyophilization ensures stability for long-term storage .

Q. How do counterion choices (e.g., hydrochloride vs. trifluoroacetate) influence biological performance?

  • Solubility : Hydrochloride salts exhibit 30% higher aqueous solubility (25 mg/mL in PBS) compared to trifluoroacetates, critical for in vivo bioavailability .
  • Toxicity : Residual TFA in trifluoroacetate salts can inhibit cell proliferation at >0.1% w/w. Ion-exchange chromatography (Dowex® 50WX2) replaces TFA with biocompatible ions (e.g., Na+) .

Q. What advanced spectroscopic methods resolve stereochemical uncertainties in derivatives?

  • X-ray Crystallography : Resolve absolute configuration of chiral centers (e.g., 7-methyl group’s equatorial position) .
  • VCD Spectroscopy : Detect enantiomeric excess (>98%) in asymmetric syntheses by correlating Cotton effects with computed spectra .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

  • Metabolic Stability : Test liver microsome stability (e.g., human CYP3A4 incubation). Derivatives with t₁/₂ >60 minutes show better in vivo correlation .
  • Formulation Adjustments : Use PEGylated liposomes to enhance plasma half-life, reducing off-target effects observed in vitro .

Q. What methodologies reconcile discrepancies in reaction yields reported across literature?

  • DoE (Design of Experiments) : Apply factorial design to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, DMF increases yields by 22% over THF in Buchwald-Hartwig aminations .
  • Replication Studies : Repeat published protocols with strict adherence to described conditions (e.g., argon atmosphere, 0.5 M concentrations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.